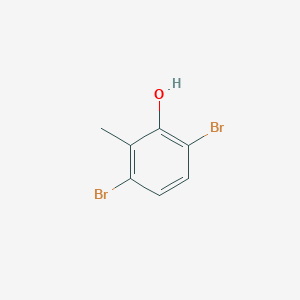
3,6-Dibromo-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-2-methylphenol is an organic compound with the molecular formula C₇H₆Br₂O. It belongs to the class of bromophenols, which are phenols substituted with bromine atoms. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dibromo-2-methylphenol can be synthesized through the bromination of 2-methylphenol (o-cresol). The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of N-bromosuccinimide (NBS) as a brominating agent. This method is advantageous due to its high yield and selectivity. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-2-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Electrophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of de-brominated phenols.
Applications De Recherche Scientifique
3,6-Dibromo-2-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-2-methylphenol involves its interaction with molecular targets through electrophilic substitution and other chemical reactions. The bromine atoms on the benzene ring make it a reactive compound, allowing it to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
3,6-Dibromo-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms at the 3rd and 6th positions, along with a methyl group at the 2nd position, differentiates it from other dibromophenols and influences its behavior in chemical reactions .
Propriétés
Formule moléculaire |
C7H6Br2O |
|---|---|
Poids moléculaire |
265.93 g/mol |
Nom IUPAC |
3,6-dibromo-2-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3 |
Clé InChI |
QPWFTOHHAGHUAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


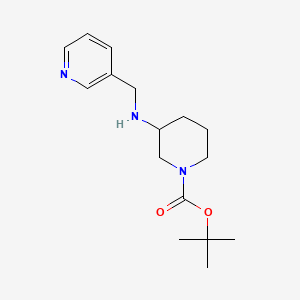
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
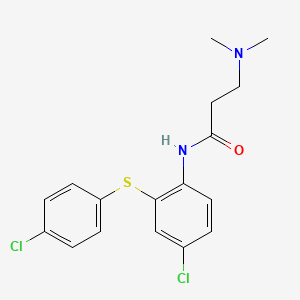

![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
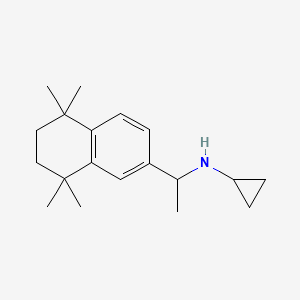
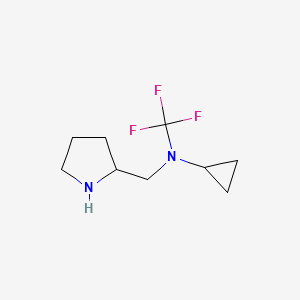
![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 4-oxo-, ethyl ester](/img/structure/B13957617.png)
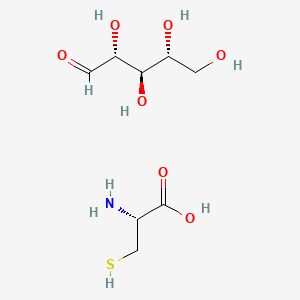
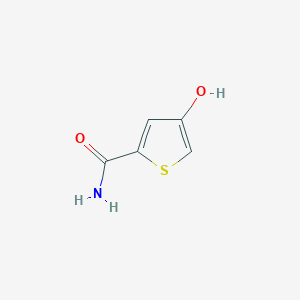
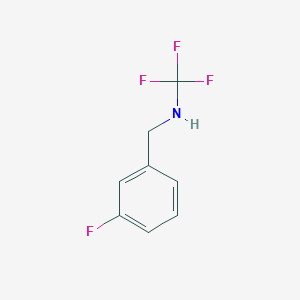
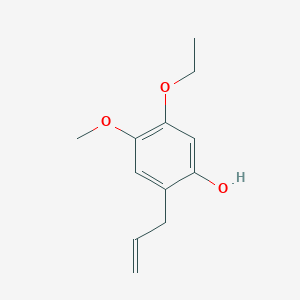
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)

